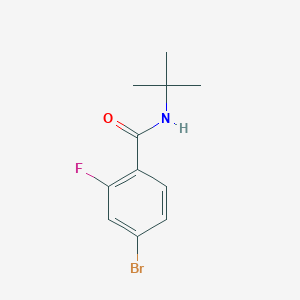

4-Bromo-N-t-butyl-2-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-tert-butyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEOXHBWJRRKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624920 | |

| Record name | 4-Bromo-N-tert-butyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303084-21-1 | |

| Record name | 4-Bromo-N-tert-butyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-N-t-butyl-2-fluorobenzamide, a crucial building block in contemporary pharmaceutical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its significant role as a key intermediate, most notably in the production of the potent androgen receptor inhibitor, Enzalutamide.

Introduction: The Strategic Importance of a Versatile Benzamide

This compound, bearing the CAS number 303084-21-1, is a halogenated benzamide derivative that has garnered significant attention in the field of medicinal chemistry. Its structural features—a bromine atom, a fluorine atom, and a bulky t-butyl amide group—make it a versatile synthon for introducing specific functionalities into larger, more complex molecules. While it is primarily recognized as a research compound, its most critical application lies in its role as a precursor in the multi-step synthesis of Enzalutamide, a second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[1] The strategic placement of its functional groups allows for subsequent chemical modifications, making it an indispensable component in the construction of the final active pharmaceutical ingredient (API).

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization. The table below summarizes its key identifiers and computed chemical properties.

| Property | Value | Source |

| CAS Number | 303084-21-1 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrFNO | [2][3] |

| Molecular Weight | 274.13 g/mol | [2][3] |

| Purity | Typically ≥95% to ≥98% | [2][3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| LogP (octanol-water partition coefficient) | 3.1165 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

These computed properties suggest that the molecule possesses moderate lipophilicity (LogP of 3.1165) and a relatively low polar surface area, which are important considerations for its solubility and chromatographic behavior.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is typically achieved through the formation of an amide bond between a carboxylic acid derivative and t-butylamine. The most common and industrially scalable approach involves the activation of 4-bromo-2-fluorobenzoic acid, followed by nucleophilic attack by t-butylamine.

Rationale for the Synthetic Approach

The chosen synthetic route is predicated on the reliability and high efficiency of amide bond formation reactions. Starting with 4-bromo-2-fluorobenzoic acid is advantageous due to its commercial availability. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, is a critical step to facilitate the reaction with the sterically hindered and less nucleophilic t-butylamine.

Experimental Protocol: Amide Formation via Acyl Chloride

This protocol is adapted from established methods for the synthesis of similar benzamides.[4][5]

Step 1: Activation of 4-bromo-2-fluorobenzoic acid

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at room temperature.[6]

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated (40-50 °C) for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation with t-butylamine

-

The crude 4-bromo-2-fluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of t-butylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) in dichloromethane is added dropwise to the cooled acyl chloride solution. The excess amine and the additional base are used to neutralize the HCl generated during the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is washed successively with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product as a solid.

Quality Control and Analytical Methods

Rigorous quality control is paramount for any pharmaceutical intermediate to ensure the purity and safety of the final drug product. The analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for determining the purity of benzamide derivatives and quantifying any process-related impurities. [7][8]

-

Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection at a wavelength where the benzamide chromophore has significant absorbance (e.g., 254 nm).

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL) and filtered before injection.

-

Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, reference standards for known impurities are used.

Structural Elucidation and Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. [9]

-

¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:

-

A singlet corresponding to the nine equivalent protons of the t-butyl group.

-

Signals in the aromatic region for the three protons on the benzene ring, with splitting patterns influenced by the fluorine and bromine substituents.

-

A broad singlet for the amide proton (-NH).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the amide group.

-

Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed. This technique involves adding a certified internal standard with a known purity to a precisely weighed sample of the benzamide. By comparing the integral of a specific signal from the analyte to that of the standard, the absolute purity of the sample can be calculated without the need for a reference standard of the analyte itself. [9]

Conclusion

This compound stands as a testament to the critical role of well-designed intermediates in the landscape of modern pharmaceutical manufacturing. Its carefully orchestrated arrangement of functional groups provides a robust and reliable starting point for the synthesis of complex, life-saving drugs like Enzalutamide. A comprehensive understanding of its synthesis, properties, and the mechanism of the API it helps create is essential for scientists and researchers working at the forefront of drug discovery and development. The protocols and insights provided in this guide aim to equip these professionals with the necessary knowledge to effectively utilize this key chemical entity in their research and manufacturing endeavors.

References

-

What is the mechanism of Enzalutamide? (2024). Synapse. [Link]

-

Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology Textbook. [Link]

-

Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Endocrine-Related Cancer. [Link]

-

Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. PubMed. [Link]

-

Enzalutamide. Prostate Cancer UK. [Link]

-

Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]

-

An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. [Link]

- CN112645880A - Synthetic method of enzalutamide.

-

Analytical Methods. RSC Publishing. [Link]

- US20170190670A1 - Improved process for the preparation of enzalutamide.

- WO2016005875A1 - An improved process for the preparation of enzalutamide.

Sources

- 1. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-N-t-butyl-2-fluorobenzamide structure and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-t-butyl-2-fluorobenzamide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound, a halogenated benzamide derivative of significant interest to researchers in medicinal chemistry and drug development. Halogenated aromatic compounds are pivotal scaffolds in the design of bioactive molecules. The strategic placement of bromo and fluoro substituents can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document, written from the perspective of a Senior Application Scientist, offers a detailed exploration of robust synthetic pathways and the analytical techniques required to verify the molecule's identity and purity. The protocols described herein are designed to be self-validating, providing researchers with the rationale behind experimental choices and the expected outcomes.

Compound Overview

Chemical Structure and Properties

This compound (CAS No. 303084-21-1) is a substituted benzamide featuring a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzene ring, and a tert-butyl group attached to the amide nitrogen.[1] This unique combination of functional groups makes it a valuable intermediate for further chemical elaboration.

| Property | Value | Source |

| CAS Number | 303084-21-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1] |

| Molecular Weight | 274.13 g/mol | [1] |

| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1F)Br | [1] |

| Synonyms | Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-fluoro- | N/A |

Scientific Context and Potential Applications

While direct applications of this compound are not extensively documented in public literature, its structural motifs are present in numerous pharmacologically active compounds. The closely related analogue, 4-bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[2] Furthermore, the precursor, 4-bromo-2-fluorobenzoic acid, is a key starting material for intermediates of both Enzalutamide and Venetoclax, a BCL-2 inhibitor.[3] This context strongly suggests the potential of this compound as a versatile building block for creating libraries of novel compounds for drug discovery screening.

Synthesis Methodology

The synthesis of this compound is logically approached via the formation of an amide bond between the corresponding carboxylic acid (or its activated derivative) and tert-butylamine. This section outlines a reliable two-step synthetic sequence starting from commercially available 2-fluoro-4-bromotoluene.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 2-fluoro-4-bromotoluene to the target compound.

Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

The synthesis begins with the oxidation of the methyl group of 2-fluoro-4-bromotoluene. A robust and efficient method involves catalytic oxidation using a cobalt salt and a bromide source under an oxygen atmosphere.[3][4]

Causality:

-

Catalyst System: The combination of Cobalt(II) acetate (Co(OAc)₂) and Sodium Bromide (NaBr) is a classic system for the aerobic oxidation of alkylarenes. The cobalt catalyst cycles between its +2 and +3 oxidation states, while the bromide facilitates the hydrogen atom abstraction from the methyl group, initiating the radical oxidation chain.

-

Initiator: AIBN (2,2'-Azobis(isobutyronitrile)) is a thermal radical initiator that helps to start the reaction at a lower temperature.[3]

-

Solvent: Acetic acid (HOAc) is an ideal solvent as it is polar, has a high boiling point, and is stable under the oxidative conditions.[3]

Step-by-Step Protocol:

-

To a suitable pressure reactor, add 2-fluoro-4-bromotoluene (1.0 eq), Co(OAc)₂·4H₂O (0.05 eq), NaBr (0.03 eq), and AIBN (0.02 eq).[3]

-

Add acetic acid as the solvent (approx. 10 volumes).[3]

-

Seal the reactor, pressurize with oxygen to approximately 1.2 MPa, and heat to 130°C.[3][4]

-

Maintain the reaction for 1.5-2 hours with continuous stirring.[3]

-

After cooling, quench the reaction by pouring the mixture into water.

-

Adjust the pH to 12-14 with a strong base (e.g., solid NaOH) to dissolve the carboxylic acid as its sodium salt.[3]

-

Wash the aqueous phase with a non-polar solvent like MTBE to remove unreacted starting material and non-acidic impurities.[3]

-

Acidify the aqueous phase with a strong acid (e.g., concentrated HCl) to a pH of 1, causing the 4-Bromo-2-fluorobenzoic acid to precipitate.[3]

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the product. The expected yield is typically high (around 88%).[3]

Protocol 2: Synthesis of this compound

The final step is the formation of the amide bond. The most common and scalable method involves converting the carboxylic acid to a more reactive acyl chloride intermediate.

Causality:

-

Acyl Chloride Formation: Carboxylic acids are not reactive enough to directly acylate amines efficiently. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly electrophilic carbonyl carbon, susceptible to nucleophilic attack by the amine. This is a classic and reliable method for amide synthesis.[3][5]

-

Amine Reactant: Tert-butylamine is a sterically hindered but sufficiently nucleophilic amine that readily reacts with the acyl chloride.[6]

-

Reaction Conditions: The reaction is typically performed in an inert aprotic solvent like methylene chloride to prevent hydrolysis of the acyl chloride. Cooling the reaction mixture initially helps to control the exothermicity of the reaction.[6]

Step-by-Step Protocol:

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend 4-Bromo-2-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF.

-

Gently reflux the mixture for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in methylene chloride and cool the solution to 0°C in an ice bath.[6]

-

In a separate flask, dissolve tert-butylamine (2.2 eq) in methylene chloride.

-

Slowly add the solution of tert-butylamine to the cold acyl chloride solution with vigorous stirring. An excess of amine is used to act as a base to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[6]

-

Workup: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[6]

-

Purify the crude product by recrystallization (e.g., from ether or an ethanol/water mixture) or flash column chromatography to yield pure this compound.[6]

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the structure and assess the purity of the synthesized compound. The workflow ensures that all structural features are unambiguously verified.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the target compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and, through its isotopic pattern, confirms the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a characteristic M and M+2 peak of similar intensity.

Expected Data:

-

Ionization Mode: Electrospray Ionization (ESI) is suitable.

-

Expected Peaks: The protonated molecule [M+H]⁺ should be observed.

-

[C₁₁H₁₃⁷⁹BrFNO + H]⁺ at m/z ≈ 274.0

-

[C₁₁H₁₃⁸¹BrFNO + H]⁺ at m/z ≈ 276.0

-

-

The two peaks should have a relative intensity ratio of approximately 1:1.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see characteristic absorptions for the amide group.

Experimental Protocol (ATR-IR):

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3300 | N-H Stretch | Secondary Amide | [7],[8] |

| ~2970 | C-H Stretch | tert-Butyl | [8] |

| ~1640-1660 | C=O Stretch (Amide I) | Secondary Amide | [7],[8] |

| ~1540-1560 | N-H Bend (Amide II) | Secondary Amide | [7],[8] |

| ~1250 | C-N Stretch | Amide | [7] |

| ~1200-1230 | C-F Stretch | Aryl-Fluoride | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

Experimental Protocol:

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).[10]

-

Process the data, referencing the chemical shifts to the residual solvent peak.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | t | 1H | Ar-H | Aromatic proton ortho to both F and C=O, showing coupling to adjacent H and F. |

| ~7.3-7.5 | m | 2H | Ar-H | Remaining two aromatic protons. |

| ~6.0-6.2 | br s | 1H | N-H | Amide proton, often broad. |

| ~1.45 | s | 9H | -C(CH₃)₃ | Tert-butyl protons, singlet due to no adjacent protons. |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163-165 | C=O | Amide carbonyl carbon. |

| ~158-160 (d) | C-F | Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant. |

| ~135 (d) | C-H | Aromatic CH ortho to fluorine. |

| ~128-132 | C-H | Aromatic CH. |

| ~125-128 | C-Br | Aromatic carbon bonded to bromine. |

| ~118-120 (d) | C-C=O | Aromatic carbon bearing the amide group, likely coupled to fluorine. |

| ~52 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~29 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Conclusion

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The outlined protocols, from the catalytic oxidation of the precursor to the final amide bond formation, are based on well-established and scalable chemical transformations. The multi-technique spectroscopic characterization workflow provides a self-validating system to confirm the molecular structure and ensure high purity, which is critical for its intended use as a building block in drug discovery and development. Researchers and scientists can utilize this guide as a foundational resource for the reliable preparation and validation of this and structurally related compounds.

References

-

PrepChem.com. (2017). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-bromo-1-1tert-butyl-3-cyclopropylpyrazol-5-yl)-o-fluorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 4-bromo-N-(2-butyl)-N-(2-ethylhexyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, N-(1,1-dimethylethyl)-. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [chemicalbook.com]

- 8. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 9. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-N-t-butyl-2-fluorobenzamide in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive technical overview of the solubility of 4-Bromo-N-t-butyl-2-fluorobenzamide, a compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, present practical experimental methodologies for its determination, and offer insights into the interpretation of solubility data. The information contained herein is designed to be a valuable resource for those working with this and structurally similar compounds.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 303084-21-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1] |

| Molecular Weight | 274.13 g/mol | [1] |

| LogP | 3.1165 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

The structure of this compound, characterized by a substituted benzene ring, an amide linkage, and a bulky t-butyl group, suggests a molecule with moderate polarity. The presence of fluorine and bromine atoms, along with the amide group, introduces polar characteristics, while the t-butyl group and the benzene ring contribute to its lipophilicity. This structural duality is a key factor influencing its solubility in various organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, such as alcohols and water, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes.

Several factors influence the solubility of an organic compound:

-

Polarity: The distribution of electron density within a molecule dictates its polarity. The presence of electronegative atoms like oxygen, nitrogen, fluorine, and bromine in this compound creates partial positive and negative charges, making it a polar molecule.

-

Hydrogen Bonding: The ability of a compound to form hydrogen bonds with a solvent significantly enhances its solubility. The amide group in this compound contains a hydrogen bond donor (N-H) and an acceptor (C=O), allowing it to interact with protic solvents.

-

Molecular Size: Generally, larger molecules are less soluble than smaller ones due to the greater energy required to overcome the intermolecular forces within the crystal lattice.[4]

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the increased kinetic energy helps to break the intermolecular bonds in the solid state.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary screening can rapidly identify suitable solvents. This is a crucial first step before proceeding to more resource-intensive quantitative analysis.

Experimental Protocol

-

Preparation: Label a series of small test tubes or vials, one for each organic solvent to be tested (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane, Dimethyl Sulfoxide).

-

Addition of Solute: Add a small, pre-weighed amount (e.g., 5-10 mg) of this compound to each labeled tube.[5]

-

Addition of Solvent: Add a fixed volume (e.g., 1 mL) of the corresponding solvent to each tube.[5]

-

Mixing: Securely cap the tubes and vortex them vigorously for 30-60 seconds to ensure thorough mixing.[5]

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[5]

-

Classification: Categorize the solubility based on visual observation:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Sources

Navigating the Synthesis and Handling of 4-Bromo-N-t-butyl-2-fluorobenzamide: A Technical Guide for Researchers

Introduction: Contextualizing 4-Bromo-N-t-butyl-2-fluorobenzamide in Drug Discovery

This compound (CAS No. 303084-21-1) is a substituted benzamide derivative that represents a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The unique arrangement of a bromine atom, a fluorine atom, and an N-t-butyl amide group on a benzene ring creates a scaffold with potential for diverse biological activities. Substituted benzamides are known to interact with a variety of biological targets, and their derivatives have been explored for applications ranging from oncology to neuroscience.[3][4][5][6]

The presence of halogen atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. The N-t-butyl group provides steric bulk, which can influence selectivity and pharmacokinetic properties. Given its potential utility as a building block or an active pharmaceutical ingredient intermediate, a thorough understanding of its safe handling and potential hazards is paramount for researchers in both academic and industrial settings.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a hazard assessment can be reliably inferred from the safety profile of the structurally analogous compound, tert-Butyl 4-bromo-2-fluorobenzoate. This analog shares the key structural motifs expected to dominate the toxicological profile.

Based on this analog, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[7]

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from the close structural analog, tert-Butyl 4-bromo-2-fluorobenzoate.[7]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[7] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[7] | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[7] |

Toxicological Profile (Anticipated)

-

Acute Effects: The primary acute effects upon exposure are expected to be irritant in nature.

-

Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[7]

-

Skin Contact: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[7]

-

Eye Contact: Contact with the eyes is expected to cause serious irritation, potentially leading to redness, pain, and watering.[7]

-

Ingestion: While the oral toxicity is not established, ingestion may cause gastrointestinal irritation.

-

-

Chronic Effects: The long-term toxicological properties of this compound have not been determined. As with many halogenated aromatic compounds, repeated or prolonged exposure should be avoided.

Section 2: Safe Handling and Storage Protocols

A proactive approach to safety through established handling and storage protocols is essential when working with this compound.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | A laboratory coat. | Protects clothing and underlying skin from contamination. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary. | Prevents inhalation of airborne particles. |

Handling Procedures Workflow

The following workflow outlines the critical steps for safely handling this compound.

Caption: Workflow for safe handling of this compound.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Section 3: Emergency Procedures

In the event of an accidental release or exposure, a clear and practiced emergency plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Accidental Release Measures

For minor spills, trained personnel wearing appropriate PPE can perform cleanup.

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the material.

-

Absorb: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Caption: Emergency response workflow for spills and exposures.

Conclusion: Fostering a Culture of Safety

This compound is a valuable research chemical with a manageable, yet important, hazard profile. The primary risks of skin, eye, and respiratory irritation can be effectively mitigated through the consistent application of standard laboratory safety practices. By understanding the inferred hazards, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely incorporate this compound into their drug discovery and development workflows. Adherence to these guidelines not only protects individual researchers but also fosters a robust culture of safety within the laboratory environment.

References

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(6), 646-655. doi: 10.2174/1573406415666190712120611. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-N-[(4-fluorophenyl)methyl]benzamide. Retrieved from [Link]

-

Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(10), 5786-5796. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113586. Retrieved from [Link]

-

Liu, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]

Sources

- 1. This compound | 303084-21-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 4-Bromo-N-t-butyl-2-fluorobenzamide: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromo-N-t-butyl-2-fluorobenzamide, a key building block in medicinal chemistry and drug discovery. We will delve into its commercial availability, provide a detailed, field-proven synthetic protocol, discuss methods for analytical characterization, and outline its relevance in modern research.

Strategic Importance in Research and Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of orthogonal functionalities—a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a sterically hindered amide—makes it a versatile scaffold for generating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.

Commercial Availability and Procurement

This compound is readily available for research purposes from a variety of chemical suppliers. Our analysis of the market indicates that it is typically sold in quantities ranging from grams to kilograms.

Key Procurement Parameters:

| Parameter | Typical Specification | Notes for Researchers |

| CAS Number | 303084-21-1[1] | Essential for unambiguous identification. |

| Molecular Formula | C₁₁H₁₃BrFNO[1] | Confirms the elemental composition. |

| Molecular Weight | 274.13 g/mol [1] | Necessary for stoichiometric calculations. |

| Purity Levels | ≥95% to ≥98%[1] | Purity should be selected based on the sensitivity of the subsequent reactions. For early-stage discovery, ≥95% may be sufficient, while for later-stage development, ≥98% is recommended. |

| Typical Lead Time | In-stock to 2-3 weeks | Varies by supplier and quantity. Larger, multi-kilogram orders may require longer lead times and can often be sourced via custom synthesis services offered by major suppliers. |

| Storage Conditions | Sealed in dry, 2-8°C[1] | Proper storage is critical to prevent hydrolysis of the amide bond and maintain compound integrity. |

Major Suppliers:

The following diagram illustrates a typical workflow for procuring this research chemical.

Caption: A streamlined workflow for the procurement of this compound.

Synthesis and Purification: A Validated Protocol

While several custom synthesis services can prepare this compound on a large scale, an in-house synthesis may be desirable for smaller quantities or for the preparation of analogs. The most direct and reliable method is the amide coupling between 4-bromo-2-fluorobenzoic acid and tert-butylamine. This can be achieved via an acyl chloride intermediate, a robust and well-established transformation.

The following protocol is based on established principles of amide bond formation, adapted from similar syntheses of N-substituted benzamides.[4][5]

Part A: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

This initial step activates the carboxylic acid for subsequent reaction with the amine.

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Step-by-Step Methodology:

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 4-bromo-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Part B: Amide Bond Formation

This is the final coupling step to yield the target compound.

Caption: Workflow for the final amide coupling and purification.

Step-by-Step Methodology:

-

Dissolve the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram).

-

In a separate flask, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM.

-

Cool the acyl chloride solution to 0°C and add the amine solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. A Certificate of Analysis from a commercial supplier will typically include data from these methods.

Key Analytical Techniques:

| Technique | Expected Results and Interpretation |

| ¹H NMR | The spectrum should show a singlet for the tert-butyl protons (approx. 1.4-1.5 ppm, 9H), aromatic protons in the 7.3-7.9 ppm region, and a broad singlet for the N-H proton. The splitting patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents. For the closely related 4-Bromo-N-(tert-butyl)benzamide, the aromatic protons appear as a multiplet at 7.60–7.54 ppm. |

| ¹³C NMR | The spectrum should show the characteristic carbonyl carbon (approx. 164-166 ppm), the quaternary carbon of the tert-butyl group (approx. 52 ppm), and the methyl carbons of the tert-butyl group (approx. 28-29 ppm). The aromatic carbons will appear in the 115-140 ppm range, with their chemical shifts and C-F coupling constants providing structural confirmation. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately 274.1 and 276.1 m/z, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |

| HPLC | High-Performance Liquid Chromatography is used to determine the purity of the compound, which should typically be ≥98% for most research applications. |

| Melting Point | A sharp melting point indicates high purity. For comparison, the non-fluorinated analog, 4-Bromo-N-(tert-butyl)benzamide, has a melting point of 130–131 °C. |

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant value for researchers in drug discovery and chemical synthesis. Its procurement is straightforward for research-scale quantities, and its synthesis can be reliably performed in a laboratory setting using standard organic chemistry techniques. A thorough analytical characterization is crucial to ensure the quality and integrity of the material, enabling its successful application in the development of novel chemical entities.

References

- The Royal Society of Chemistry. (2017). Supplementary Information for an article. This journal is © The Royal Society of Chemistry 2017. [URL not provided in search result]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzamide. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved January 17, 2026, from [Link]

Sources

role of 4-Bromo-N-t-butyl-2-fluorobenzamide as a synthetic intermediate

An In-Depth Technical Guide to 4-Bromo-N-t-butyl-2-fluorobenzamide: A Core Intermediate in Modern Synthesis

Authored by a Senior Application Scientist

Foreword: Unpacking a Versatile Molecular Scaffold

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic value of a synthetic intermediate is measured by its versatility, reliability, and the molecular complexity it can unlock. This compound (CAS No. 303084-21-1) has emerged as a cornerstone building block, prized for its unique trifecta of functional handles: a reactive aryl bromide, an electronically influential ortho-fluoro substituent, and a sterically demanding N-tert-butyl amide group.

This guide moves beyond a simple recitation of properties to provide a field-proven perspective on why and how this intermediate is effectively utilized. We will explore the causality behind its synthesis, the strategic deployment of its functional groups in pivotal cross-coupling reactions, and its role in the construction of high-value compounds. The protocols and insights herein are designed for the practicing researcher, scientist, and drug development professional, aiming to bridge theoretical knowledge with practical application.

Molecular Profile and Strategic Synthesis

At its core, the utility of this compound stems from its carefully arranged chemical architecture. Understanding its synthesis is the first step to appreciating its application.

Molecular Identity:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 303084-21-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |

| Molecular Weight | 274.13 g/mol | [1][2] |

| Typical Purity | ≥95-98% | [1][2] |

| Storage | Sealed in dry, 2-8°C |[2] |

Synthesis: Forging the Amide Bond

The principal route to this compound is the condensation of 4-bromo-2-fluorobenzoic acid with tert-butylamine. The choice of method for this amide bond formation is critical and depends on factors like scale, cost, and desired purity.

-

Method 1: Aroyl Chloride-Amine Condensation. This is a robust and widely used method, prized for the high reactivity of the acyl chloride intermediate which typically drives the reaction to completion.[1] The initial step involves converting the carboxylic acid to its more reactive acyl chloride derivative, commonly with thionyl chloride (SOCl₂) or oxalyl chloride. This is then reacted with tert-butylamine in the presence of a base to neutralize the HCl byproduct.

-

Method 2: Direct Amide Coupling. For smaller scales or when avoiding the harsh conditions of acyl chloride formation is desirable, direct coupling reagents are employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) can efficiently mediate the amide bond formation under milder conditions.[4]

Workflow: Synthesis of this compound

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via Aroyl Chloride Intermediate (Adapted)

This protocol is adapted from a standard procedure for a structurally similar benzamide.[5]

-

Acid Chloride Formation: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 equiv.) in a suitable solvent (e.g., dichloromethane with a catalytic amount of DMF), add thionyl chloride (1.2 equiv.) dropwise at 0°C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and analysis (e.g., TLC) indicates complete conversion of the starting material.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane and cool to 0°C. Add a solution of tert-butylamine (2.2 equiv.) dropwise. The excess amine acts as both reactant and base.

-

Workup: After stirring overnight at room temperature, filter the reaction mixture. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[5]

-

Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization (e.g., from ether or heptane) to yield white crystals.[5]

The Intermediate in Action: A Hub for Cross-Coupling

The true power of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is a premier handle for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Building Carbon Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl structures prevalent in pharmaceuticals and advanced materials.[6][7][8] The C-Br bond of the intermediate serves as the electrophilic partner, reacting with an organoboron reagent in the presence of a palladium catalyst and a base.[1]

The reaction proceeds via a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[7]

-

Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center.[7]

-

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for aryl bromides.[6]

-

Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).[6] Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the formation of C-N bonds from aryl halides.[9][10] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a key component of countless drug molecules. The reaction couples the aryl bromide of our intermediate with a primary or secondary amine.[11]

The choice of palladium catalyst, phosphine ligand, and base is critical for success and substrate-dependent. Modern catalyst systems, often employing sterically hindered phosphine ligands, have greatly expanded the scope and efficiency of this transformation.[10][12]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol is a general guide based on common conditions.[12]

-

Reagent Setup: In an oven-dried vial or flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

-

Solvent: Add an anhydrous, non-polar solvent such as toluene or 1,4-dioxane.[12]

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C. Stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

The Supporting Roles: Fluorine and the N-t-butyl Group

While the aryl bromide is the primary site for coupling, the other substituents are not mere spectators. They play crucial roles in modulating reactivity and influencing the properties of the final products.

-

Ortho-Fluoro Group: The fluorine atom at the 2-position is strongly electron-withdrawing, which can influence the kinetics of the palladium-catalyzed reactions. In the context of drug design, introducing fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[6][13]

-

N-tert-butyl Amide: The bulky tert-butyl group provides significant steric hindrance around the amide bond.[1] This can be strategically exploited to direct the regioselectivity of other reactions on the aromatic ring. Furthermore, this steric bulk can lock the conformation of downstream products, which can be critical for achieving selective binding to a protein target. In many drug discovery programs, this group itself is a key part of the pharmacophore responsible for biological activity.

Applications in Drug Discovery

The scaffolds accessible from this compound are highly relevant to modern therapeutic targets. Fluorinated benzamides are important intermediates for a range of medicines and pesticides.[13] The ability to easily diversify the structure via Suzuki and Buchwald-Hartwig reactions makes this intermediate a valuable starting point in library synthesis for hit-to-lead campaigns.

For example, related benzamide structures are central to the development of inhibitors for epigenetic targets like Bromodomain-containing protein 4 (BRD4), which is implicated in cancer and inflammatory diseases.[14] The N-benzyl-2-fluorobenzamide core, a close relative of structures derived from this intermediate, has been identified in dual-target inhibitors for treating triple-negative breast cancer.[15] The prevalence of similar structures in patents for pharmaceutical compositions underscores their significance in the industry.[16]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the convergence of three key features: a reliable handle for palladium-catalyzed cross-coupling, a fluorine atom for metabolic and electronic modulation, and a sterically influential amide group. By understanding the causality behind its synthesis and the mechanics of its primary transformations, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics and functional materials.

References

- This compound | 303084-21-1 | Benchchem.

- 303084-21-1 | this compound | ChemScene.

- Synthesis of 4-bromo-N-tert-butyl-benzamide - PrepChem.com.

- 303084-21-1|this compound - BLDpharm.

- 4-Bromo-2-fluoro-N-methylbenzamide synthesis - ChemicalBook.

- AU700984B2 - Benzamide-containing pharmaceutical compositions - Google P

- 4-Bromo-2-fluorobenzamide - MySkinRecipes.

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald–Hartwig amin

- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.

- CN101503372A - A kind of preparation method of fluorobenzamide compound - Google P

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - PubMed Central.

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.

- Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-neg

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 303084-21-1|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 14. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

Harnessing the Potential of 4-Bromo-N-t-butyl-2-fluorobenzamide in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into small molecule scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity.[1][2] 4-Bromo-N-t-butyl-2-fluorobenzamide is a synthetic compound that embodies this design strategy, presenting a unique combination of a fluorinated benzamide core, a bromine atom suitable for further chemical elaboration, and a bulky N-tert-butyl group that can dictate molecular conformation. While direct biological activity data for this specific molecule is not extensively published, its structural motifs are prevalent in a wide range of biologically active agents. This guide provides a forward-looking analysis of the potential applications of this compound, grounded in the established pharmacology of analogous structures. We will explore its potential as a scaffold for developing novel kinase inhibitors, bromodomain modulators, and other therapeutic agents, and provide detailed experimental protocols for researchers to validate these hypotheses.

Molecular Profile and Physicochemical Rationale

This compound (CAS No. 303084-21-1) is a substituted benzamide with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol .[3] Its structure is a compelling starting point for fragment-based and lead-oriented drug discovery for several key reasons:

-

The Benzamide Core: Benzamides are privileged structures in medicinal chemistry, known to participate in crucial hydrogen bonding interactions with protein targets.[4] They are found in drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[4]

-

Ortho-Fluoro Substitution: The fluorine atom at the 2-position significantly alters the electronic properties of the phenyl ring and the acidity of the amide proton.[1][5] This can enhance binding affinity to target receptors, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[2]

-

Para-Bromo Substitution: The bromine atom at the 4-position serves two primary functions. Firstly, it can act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Secondly, it provides a reactive handle for extensive Structure-Activity Relationship (SAR) studies through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities.

-

N-tert-Butyl Group: This bulky, lipophilic group restricts the rotational freedom around the amide C-N bond, locking the molecule into a more defined conformation. This pre-organization can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity. It also contributes to the overall lipophilicity of the compound.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 303084-21-1 | [3] |

| Molecular Formula | C₁₁H₁₃BrFNO | [3] |

| Molecular Weight | 274.13 | [3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| LogP | 3.1165 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Chemical Elaboration

The synthesis of this compound is typically achieved through a standard amidation reaction. The most common route involves the coupling of 4-bromo-2-fluorobenzoic acid with tert-butylamine using a carbodiimide coupling agent like EDCI, or by converting the carboxylic acid to the more reactive acyl chloride followed by reaction with the amine.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride

-

Acyl Chloride Formation: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution. The reaction is complete when bubbling ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM (~0.5 M) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of tert-butylamine (1.2 eq).

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Potential Therapeutic Applications and Mechanisms

Based on the pharmacology of structurally related benzamides, we propose several high-potential avenues for investigation.

Kinase Inhibitors

Rationale: Substituted benzamides are a well-established scaffold for kinase inhibitors. For instance, derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene have shown inhibitory activity against PI3Kα and mTOR, crucial nodes in cancer signaling.[6] Furthermore, N-benzyl-2-fluorobenzamides were recently identified as dual-target inhibitors of EGFR and HDAC3.[7] The 2-fluorobenzamide moiety is key for these activities.

Hypothetical Mechanism of Action: this compound could act as a Type I kinase inhibitor, binding to the ATP-binding pocket of kinases like PI3K, mTOR, or EGFR. The amide N-H and carbonyl oxygen can form critical hydrogen bonds with the "hinge" region of the kinase domain. The bromo-fluorophenyl ring would occupy the hydrophobic pocket where the adenine ring of ATP normally binds, while the t-butyl group could interact with a solvent-exposed region or a back pocket.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Bromodomain Inhibitors

Rationale: Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation.[8] They are major targets in oncology and inflammation. The discovery of alkoxy benzamide derivatives as inhibitors of the BPTF bromodomain highlights the suitability of this scaffold for targeting this protein family.[9]

Hypothetical Mechanism of Action: The benzamide moiety can mimic the acetyl-lysine side chain. The carbonyl oxygen can coordinate a key water molecule or directly interact with the side chain of a conserved asparagine residue within the bromodomain binding pocket. The substituted phenyl ring can form favorable interactions with the hydrophobic regions of the pocket, while the bromine atom could be exploited to achieve selectivity for specific bromodomain family members.

Cereblon (CRBN) Binders for PROTACs

Rationale: Benzamide derivatives have recently been developed as novel, stable, non-phthalimide binders for Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase.[10] These binders are critical components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.

Hypothetical Application: this compound could serve as a foundational fragment for a novel CRBN ligand. The bromine atom is an ideal attachment point for a linker connected to a warhead that binds a protein of interest, creating a potent PROTAC degrader. The fluorine and t-butyl groups could be optimized to fine-tune binding affinity and physicochemical properties.[10]

Proposed Experimental Workflows

To validate the therapeutic potential of this scaffold, a systematic, multi-stage experimental approach is required.

Caption: A high-level workflow for hit-to-lead development.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Objective: To identify initial kinase targets for the this compound scaffold.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Service: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Screening Format: Request a primary screen against a large panel of kinases (~400) at a single concentration (e.g., 10 µM). The assay is typically a binding or activity assay.

-

Data Analysis: Analyze the percentage of inhibition data. Hits are typically defined as compounds causing >50% or >75% inhibition of kinase activity.

-

Follow-up: For identified hits, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) and confirm activity.

Protocol 2: Bromodomain Binding Assay (TR-FRET)

Objective: To quantify the binding affinity of the compound to specific bromodomain targets (e.g., BRD4).

-

Reagents: Obtain a commercial TR-FRET assay kit for the bromodomain of interest (e.g., BRD4 from BPS Bioscience). This typically includes the biotinylated histone peptide substrate, the GST-tagged bromodomain protein, a Europium-labeled anti-GST antibody (donor), and a Streptavidin-labeled fluorophore (acceptor).

-

Compound Dilution: Perform a serial dilution of this compound in assay buffer to create a range of concentrations for IC₅₀ determination.

-

Assay Plate Preparation: In a 384-well plate, add the assay components in the following order: assay buffer, test compound, bromodomain protein, and finally the histone peptide/antibody/acceptor mix.

-

Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 60 minutes), protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxic or anti-proliferative effects of lead compounds on relevant cancer cell lines.

-

Cell Culture: Culture cancer cells (e.g., MDA-MB-231 for TNBC, A549 for lung cancer) in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a molecule of significant, albeit underexplored, potential in drug discovery. Its constituent parts—the fluorinated benzamide core, the synthetically versatile bromine handle, and the conformation-constraining t-butyl group—are all features prized in modern medicinal chemistry. The hypotheses presented here, drawing from the established success of analogous structures, provide a rational starting point for investigation. The most promising applications appear to be in the development of targeted therapies for oncology, specifically as scaffolds for kinase inhibitors, epigenetic modulators (bromodomain inhibitors), or as key components in PROTAC-based protein degraders. The experimental workflows detailed in this guide offer a clear, actionable path for academic and industrial researchers to unlock the therapeutic value of this and related chemical scaffolds.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride.

-

Hou, J., et al. (2016). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Saeed, A., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

-

Geronikaki, A., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Bio-Algorithms and Med-Systems. Available at: [Link]

-

Ionescu, L., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

-